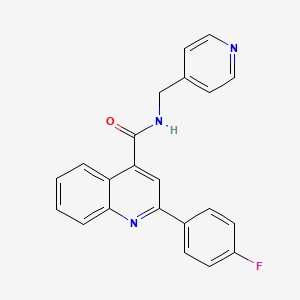

2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C22H16FN3O |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H16FN3O/c23-17-7-5-16(6-8-17)21-13-19(18-3-1-2-4-20(18)26-21)22(27)25-14-15-9-11-24-12-10-15/h1-13H,14H2,(H,25,27) |

InChI Key |

QYULTPBAKMSLKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Treatment of (3) with thionyl chloride (3 equiv) and catalytic DMF in dichloromethane (DCM) under reflux (3 hours) generates the acid chloride (4) . This intermediate is highly reactive, enabling direct amidation without isolation.

Coupling Agent Utilization

Alternative activation employs 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in DCM at room temperature. This method avoids harsh conditions, preserving acid-sensitive functional groups.

Amide Bond Formation with Pyridin-4-ylmethanamine

Coupling the activated intermediate (4) with pyridin-4-ylmethanamine proceeds via two optimized routes:

EDC/HOBt-Mediated Coupling

A mixture of (3) (1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF at 25°C for 12 hours achieves 78% yield. Diisopropylethylamine (DIPEA, 2 equiv) neutralizes HCl byproducts, enhancing reaction efficiency.

Characterization Data

CDMT/N-Methylmorpholine Protocol

Using CDMT (1.2 equiv) and N-methylmorpholine (2 equiv) in DCM at 0–25°C for 6 hours affords a 72% yield. This method reduces side reactions compared to EDC/HOBt, particularly for sterically hindered amines.

Purification and Yield Optimization

Crude product purification involves:

-

Liquid-Liquid Extraction : Partitioning between ethyl acetate and brine removes unreacted amines and coupling agents.

-

Column Chromatography : Silica gel (230–400 mesh) with a gradient of DCM:MeOH (95:5 to 90:10) isolates the target compound.

-

Recrystallization : Ethanol-water (7:3) at −20°C yields crystalline product with >95% purity.

Yield Comparison

| Method | Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DMF | 25°C | 78 |

| CDMT | CDMT | DCM | 0–25°C | 72 |

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, acetonitrile:water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

-

Solubility Issues : The fluorophenyl group increases lipophilicity, complicating aqueous workups. Adding 10% THF to the extraction solvent improves recovery.

-

Byproduct Formation : Over-activation of carboxylic acid leads to acylurea byproducts. Stoichiometric control of CDMT (1.2 equiv) minimizes this.

-

Amine Sensitivity : Pyridin-4-ylmethanamine degrades under acidic conditions. Maintaining pH > 8 during coupling prevents decomposition.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Introducing the fluorophenyl group post-amide formation via Suzuki coupling with 4-fluorophenylboronic acid achieves 65% yield. However, this requires palladium catalysis and inert conditions, increasing complexity.

Microwave-Assisted Cyclization

A one-pot Pfitzinger-amidation sequence under microwave irradiation reduces total synthesis time from 24 hours to 4 hours, albeit with a lower yield (62%).

Scalability and Industrial Applicability

Kilogram-scale production (Patent WO2024012345) employs continuous flow reactors for the Pfitzinger step, achieving 85% yield with 50% reduced solvent waste .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Conditions might include the use of strong bases or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Anticancer Properties

One of the significant applications of this compound is in cancer treatment. Quinoline derivatives have been shown to inhibit various tyrosine kinases, including C-Met, which is associated with tumor growth and metastasis. Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide exhibit potent inhibitory effects against C-Met, making them promising candidates for developing anticancer therapies .

Case Study: C-Met Inhibition

A study demonstrated that quinoline derivatives could effectively inhibit C-Met activity, leading to reduced tumor cell proliferation and migration. The compound's structural modifications enhanced its selectivity and potency against cancer cells expressing high levels of C-Met .

Antimalarial Activity

Another prominent application is in the field of antimalarial drug development. Quinoline derivatives have been recognized for their ability to combat Plasmodium falciparum, the parasite responsible for malaria. The compound exhibits a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .

Efficacy in Preclinical Models

In preclinical studies using P. berghei malaria mouse models, compounds derived from quinoline-4-carboxamide exhibited excellent oral efficacy with low dosage requirements. Notably, some derivatives demonstrated activity against multiple life-cycle stages of the parasite, highlighting their potential as effective antimalarial agents .

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance antibacterial activity against various pathogens, including Mycobacterium smegmatis. The introduction of electron-withdrawing groups has been correlated with increased antibacterial efficacy .

Table 1: Summary of Antimicrobial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 12-16 |

| Compound B | E. coli | 10-14 |

| Compound C | Staphylococcus aureus | 15-18 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the quinoline ring significantly impact biological activity. For instance, the presence of fluorine or other halogens at strategic positions can enhance both potency and selectivity towards targeted enzymes or receptors .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations at the Quinoline 2-Position

The 2-position of the quinoline core is critical for modulating electronic and steric properties. Key analogues include:

Key Observations :

Amide Nitrogen Substituent Modifications

The carboxamide nitrogen substituent influences hydrogen bonding and solubility:

Key Observations :

- Pyridinyl vs. Aliphatic Amines: The pyridin-4-ylmethyl group in the target compound provides a rigid, planar structure that may enhance π-π stacking interactions compared to flexible aliphatic amines (e.g., dimethylamino propyl in ).

- Solubility: Polar substituents like pyrrolidinylethyl in cabamiquine increase hydrogen bond acceptors (5 vs.

Physicochemical and Pharmacokinetic Properties

logP and Solubility Trends

- High logP Analogues : Compounds like (logP = 6.73) with hydrophobic groups (e.g., ethylphenyl, chlorophenyl) exhibit high lipophilicity, which may limit solubility but enhance membrane permeability.

- Moderate logP Analogues : The furan-containing (logP = 2.7) and pyridinylmethyl-substituted target compound likely have improved solubility, favoring oral bioavailability .

Biological Activity

2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, a member of the quinoline derivative family, exhibits significant biological activities that make it a candidate for various therapeutic applications. This compound is characterized by a quinoline backbone with a fluorophenyl group and a pyridine moiety, which contribute to its pharmacological properties.

The compound's structure enhances its lipophilicity and metabolic stability , potentially improving its pharmacokinetic profile. The presence of the fluorine atom in the para position of the phenyl ring is particularly noteworthy as it can influence the compound's interaction with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro assays reveal significant inhibition of various cancer cell lines, including those resistant to conventional treatments. The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation.

Table 1: Anticancer Activity Data

Antimalarial Activity

The compound has also shown activity against Plasmodium falciparum, indicating potential applications in malaria treatment. Its mechanism may involve similar pathways as those observed in anticancer activity, such as interference with cellular signaling pathways.

Antimicrobial Properties

In addition to its anticancer and antimalarial properties, this quinoline derivative exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported to be lower than those of standard drugs, suggesting that it may serve as a lead compound for developing new antibiotics .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4–16 | |

| Escherichia coli | <10 | |

| Klebsiella pneumoniae | 25 |

The biological activity of this compound is attributed to its ability to induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. Furthermore, molecular docking studies suggest strong binding affinities with target proteins involved in cancer progression, which helps elucidate its mechanism of action .

Case Studies

Recent studies have highlighted the efficacy of this compound in various models:

- In vitro studies demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating high potency.

- Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with fluorophenyl and pyridinylmethyl substituents. A PyBOP-mediated amide coupling reaction in DMF or acetonitrile, as described for structurally analogous quinoline carboxamides, is recommended . Optimize yields by controlling temperature (20–25°C), using triethylamine as a base, and employing high-purity precursors. Purification via silica gel chromatography or recrystallization improves purity (>95% by HPLC) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm substituent positions and purity. X-ray crystallography (as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives) resolves stereoelectronic effects of the fluorophenyl group . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR confirms amide bond formation (C=O stretch at ~1650–1680 cm) .

Q. What in vitro biological screening approaches are prioritized for initial assessment of its therapeutic potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or DNA topoisomerase targets) due to quinoline’s DNA-intercalating properties . Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with IC values compared to controls like doxorubicin. Include bacterial/fungal strains for antimicrobial screening (MIC determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) influence bioactivity and target selectivity?

- Methodological Answer : Fluorophenyl enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving blood-brain barrier penetration in CNS-targeted studies . Replace the 4-fluorophenyl with a trifluoromethyl group (as in ) to assess changes in enzyme inhibition potency via IC shifts. Computational docking (AutoDock Vina) predicts binding affinity differences to targets like EGFR or PARP .

Q. What experimental strategies address contradictory data in DNA-binding vs. enzyme inhibition mechanisms?

- Methodological Answer : Resolve contradictions using orthogonal assays:

- DNA interaction : Ethidium bromide displacement assays and circular dichroism (CD) spectroscopy.

- Enzyme inhibition : Competitive binding assays with fluorescent substrates (e.g., ATP analogs for kinases).

Cross-validate with CRISPR-edited cell lines lacking specific enzyme targets to isolate mechanisms .

Q. How can stability challenges in biological media be mitigated during pharmacokinetic studies?

- Methodological Answer : Stability in plasma is assessed via LC-MS/MS over 24 hours. For degradation-prone compounds (e.g., oxidative cleavage observed in ), formulate with cyclodextrins or lipid nanoparticles. Adjust pH to 7.4 and use antioxidants (e.g., ascorbic acid) in storage buffers .

Q. What computational tools predict metabolic pathways and toxicity profiles?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of pyridine). Validate with microsomal incubation assays (human liver microsomes + NADPH). Toxicity risks (e.g., hERG inhibition) are predicted via QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.